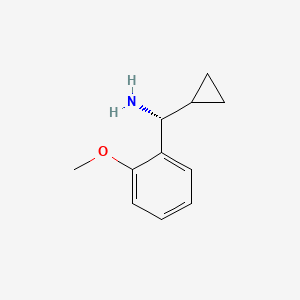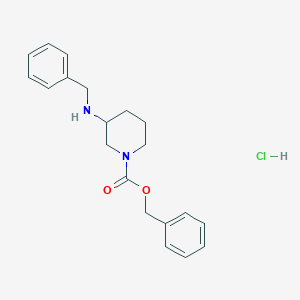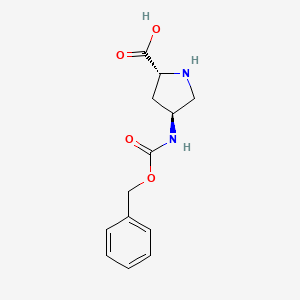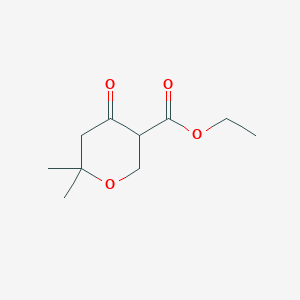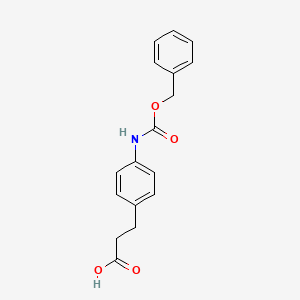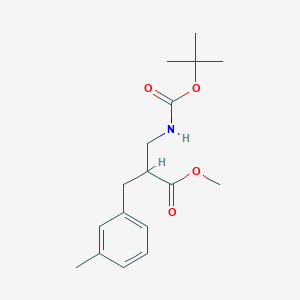
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate
Descripción general
Descripción
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an amino group, and a methylbenzyl moiety. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Coupling Reactions: The compound can be synthesized through coupling reactions, such as the Suzuki–Miyaura cross-coupling, which involves the use of boronic esters and palladium catalysts.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of automated synthesis platforms and large-scale reactors.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, alkyl halides, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Amines, alcohols, and aldehydes.
Substitution: Alkylated products and benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a protecting group in organic synthesis, particularly in peptide synthesis and the protection of amino acids. Biology: It serves as a building block in the synthesis of biologically active molecules, including peptides and proteins. Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands. Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate exerts its effects depends on its specific application. In peptide synthesis, the BOC group protects the amino group from unwanted reactions, allowing for selective coupling of amino acids. The compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Lacks the benzyl group, making it less complex.
Methyl 3-((tert-butoxycarbonyl)amino)-4-oxopentanoate: Contains a keto group, altering its reactivity and applications.
Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoate: Similar structure but with a different position of the methyl group on the benzyl ring.
Uniqueness: The presence of the 3-methylbenzyl group in Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methylbenzyl)propanoate provides unique chemical properties and reactivity compared to its analogs, making it particularly useful in specific synthetic applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 2-[(3-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12-7-6-8-13(9-12)10-14(15(19)21-5)11-18-16(20)22-17(2,3)4/h6-9,14H,10-11H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEJTRBFELLKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CNC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661443 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-61-6 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine](/img/structure/B1499955.png)
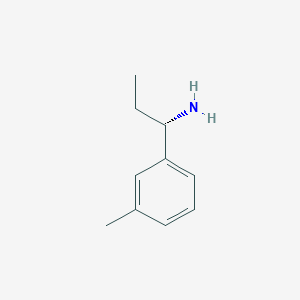
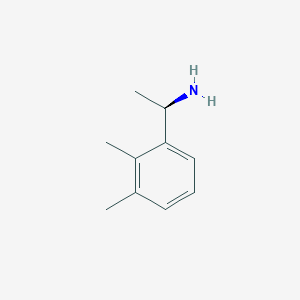
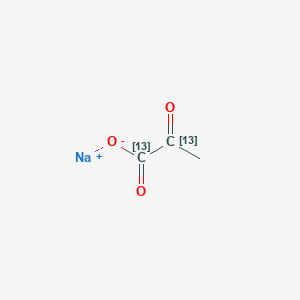

![Methyl 3-cyanopyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B1499965.png)

